Heptyl hydroxy(phenyl)acetate Heptyl hydroxy(phenyl)acetate
Brand Name: Vulcanchem
CAS No.: 5421-26-1
VCID: VC19716043
InChI: InChI=1S/C15H22O3/c1-2-3-4-5-9-12-18-15(17)14(16)13-10-7-6-8-11-13/h6-8,10-11,14,16H,2-5,9,12H2,1H3
SMILES:
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol

Heptyl hydroxy(phenyl)acetate

CAS No.: 5421-26-1

Cat. No.: VC19716043

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

Heptyl hydroxy(phenyl)acetate - 5421-26-1

Specification

CAS No. 5421-26-1
Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
IUPAC Name heptyl 2-hydroxy-2-phenylacetate
Standard InChI InChI=1S/C15H22O3/c1-2-3-4-5-9-12-18-15(17)14(16)13-10-7-6-8-11-13/h6-8,10-11,14,16H,2-5,9,12H2,1H3
Standard InChI Key XJVVNPAWWMPUJO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCOC(=O)C(C1=CC=CC=C1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Heptyl hydroxy(phenyl)acetate (systematic IUPAC name: heptyl 2-(4-hydroxyphenyl)acetate) consists of a hydroxyphenyl group attached to an acetic acid moiety, which is further esterified with a seven-carbon alkyl chain. Its molecular formula is C15H20O3, with a molecular weight of 248.32 g/mol. The compound belongs to the class of aromatic esters, sharing structural similarities with 4-hydroxyphenyl acetate (C8H8O3) and other phenolic esters.

The hydroxyphenyl group contributes to the compound's polarity, while the heptyl chain enhances lipophilicity, a property critical for membrane permeability in biological systems. Key functional groups include:

  • A phenolic hydroxyl group (pKa ≈ 9.5) , which may participate in hydrogen bonding.

  • An ester linkage, susceptible to hydrolysis under acidic or alkaline conditions.

  • An alkyl chain influencing solubility and thermal stability.

Synthesis and Manufacturing

Friedel-Crafts Acetylation as a Precursor Pathway

While no direct synthesis protocols for heptyl hydroxy(phenyl)acetate are documented, analogous methods for phenyl acetates suggest viable routes. The Friedel-Crafts acetylation of phenol derivatives, as described in the production of 4-hydroxyacetophenone , provides a foundational approach. In this reaction, phenol reacts with acetic anhydride in the presence of hydrogen fluoride (HF) catalyst to yield acetylated products . Adapting this method, hydroxy(phenyl)acetic acid could be synthesized first, followed by esterification with heptanol.

Hypothetical Synthesis Steps:

  • Acetylation of Phenol:
    Phenol reacts with acetic anhydride under HF catalysis to form hydroxy(phenyl)acetic acid .

    Phenol+Acetic AnhydrideHFHydroxy(phenyl)acetic Acid\text{Phenol} + \text{Acetic Anhydride} \xrightarrow{\text{HF}} \text{Hydroxy(phenyl)acetic Acid}
  • Esterification with Heptanol:
    The acid undergoes Fischer esterification with heptanol under acidic conditions (e.g., H2SO4):

    Hydroxy(phenyl)acetic Acid+HeptanolH+Heptyl Hydroxy(phenyl)acetate+H2O\text{Hydroxy(phenyl)acetic Acid} + \text{Heptanol} \xrightarrow{\text{H}^+} \text{Heptyl Hydroxy(phenyl)acetate} + \text{H}_2\text{O}

Optimization Parameters

Key reaction variables from analogous syntheses include:

  • Catalyst Load: HF (20–50 moles per mole phenol) for acetylation.

  • Temperature: 40–90°C for Friedel-Crafts reactions .

  • Solvent Systems: Chloroform or methanol for intermediate purification .

Physicochemical Properties

Thermal and Solubility Profiles

Based on structurally related compounds (e.g., 4-hydroxyphenyl acetate) , heptyl hydroxy(phenyl)acetate is predicted to exhibit:

PropertyValue (Predicted)Source Analogy
Melting Point45–55°C
Boiling Point290–310°C
Density1.05–1.15 g/cm³
Solubility in WaterLow (sparingly soluble)
Solubility in OrganicsHigh (CHCl3, MeOH)
pKa9.5–10.0

The elongated heptyl chain likely reduces crystallinity compared to shorter-chain analogs, resulting in a lower melting point.

Biological and Industrial Applications

Industrial Uses

  • Fragrance and Flavoring: Esters with aromatic groups are common in perfumery.

  • Plasticizers: Lipophilic esters enhance polymer flexibility.

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